molecular formula C13H14BrClN2O2 B3030702 tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate CAS No. 944899-43-8

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

Cat. No.: B3030702
CAS No.: 944899-43-8
M. Wt: 345.62
InChI Key: CRTSOAUNUCOUFT-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrClN2O2 and its molecular weight is 345.62. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bromomethyl groups are often used in organic synthesis for their ability to participate in various reactions, such as the suzuki-miyaura cross-coupling .

Mode of Action

The compound’s mode of action is likely to involve the bromomethyl group, which can undergo nucleophilic substitution or free radical reactions . The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. This can lead to the formation of new carbon-carbon bonds, enabling the compound to interact with its targets .

Biochemical Pathways

Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and other bioactive molecules . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the context of its use.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could influence the compound’s stability and its ability to participate in chemical reactions .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSOAUNUCOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743693
Record name tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-43-8
Record name tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

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